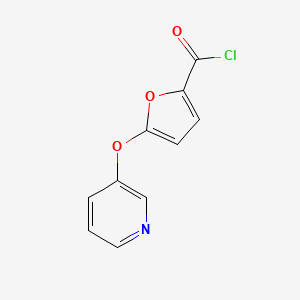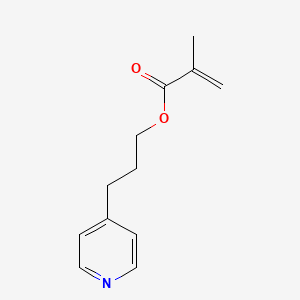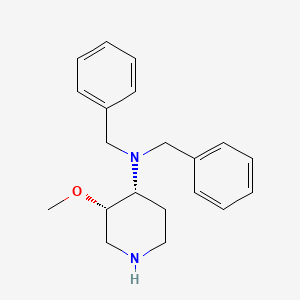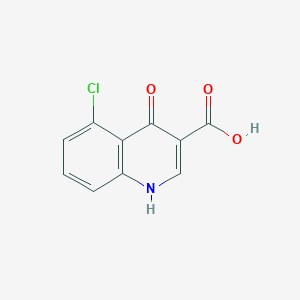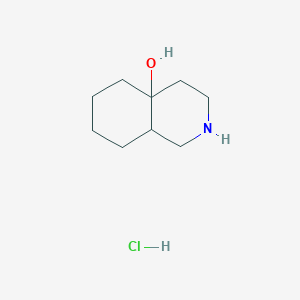![molecular formula C13H16N2O2S2 B3158697 1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine CAS No. 860440-91-1](/img/structure/B3158697.png)
1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine
Vue d'ensemble
Description
1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine is a chemical compound with a unique structure. It has a sulfonyl group attached to a piperidine ring, which gives it its characteristic reactivity. The exact structure of the compound is not found in the search results, but similar compounds such as 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine and 1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine have been identified .
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Compounds with functionalities similar to 1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine, such as sulfamoyl and piperidine derivatives, have been synthesized and evaluated for their antibacterial properties. These derivatives have shown valuable antibacterial results, indicating potential applications in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Analytical Method Development
Analytical techniques have been developed for compounds structurally related to this compound, demonstrating the importance of these compounds in facilitating pre-clinical studies through the quantification of drug concentrations in biological samples. This indicates the role of such compounds in advancing pharmacokinetic studies (Liyu Yang et al., 2004).
Structural Analysis and Coordination Chemistry
Structural elucidation and coordination chemistry of derivatives have provided insights into the complexation behavior of these molecules with metals, offering avenues for the exploration of new materials and catalysts. The characterization of such complexes can lead to advancements in materials science and catalysis (S. Shahzadi et al., 2008).
Chemical Synthesis Techniques
Novel synthesis methods have been reported for creating compounds with similar functional groups, showcasing the versatility of these molecules in synthetic organic chemistry. Such methods enable the creation of diverse libraries of compounds for further biological and chemical investigation (M. M. Mojtahedi et al., 2016).
Complexation Studies
Studies have also focused on the complexation of sulfonylated compounds with various metal ions, which is crucial for understanding the interaction of these compounds with metals and their potential applications in developing new pharmaceuticals and materials (kingsley John Orie et al., 2021).
Propriétés
IUPAC Name |
1-(4-isothiocyanatophenyl)sulfonyl-2-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-11-4-2-3-9-15(11)19(16,17)13-7-5-12(6-8-13)14-10-18/h5-8,11H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITUFBHUBOQDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)


![3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid](/img/structure/B3158644.png)
![7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B3158649.png)
